

A Technical Guide to the Solubility of 5-Chlorooxindole

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Compound of Interest					
Compound Name:	5-Chlorooxindole				
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **5-Chlorooxindole**, a key intermediate in pharmaceutical synthesis. The document details its solubility in various solvents, provides standardized experimental protocols for solubility determination, and illustrates relevant chemical synthesis and analytical workflows.

Introduction to 5-Chlorooxindole

5-Chlorooxindole (CAS: 17630-75-0) is a solid, off-white crystalline powder with the chemical formula C₈H₆ClNO[1]. It serves as a crucial starting material in the synthesis of various biologically active compounds, most notably as a precursor for the non-steroidal anti-inflammatory drug (NSAID) candidate, Tenidap Sodium[2]. Understanding its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating drug substances.

Solubility Data of 5-Chlorooxindole

The solubility of **5-Chlorooxindole** has been characterized in aqueous and organic solvents. The available quantitative data is summarized in the table below. Data for many common organic solvents is not readily available in the public literature.



Solvent	Chemical Formula	Solubility	Temperature (°C)	Notes
Water	H₂O	2.0 g/L	25	Slightly Soluble[1][3]
Methanol	СН₃ОН	~400 g/L	Not Specified	Soluble; calculated from "1 g in 2.5 mL"[4]
Dimethyl Sulfoxide (DMSO)	(CH₃)₂SO	Data Not Available	-	Expected to be soluble based on general solvent properties[5]
Ethanol	C₂H₅OH	Data Not Available	-	-
Acetone	(CH ₃) ₂ CO	Data Not Available	-	-
Ethyl Acetate	CH₃COOC2H5	Data Not Available	-	-
Dimethylformami de (DMF)	(CH₃)₂NC(O)H	Data Not Available	-	A related isomer is soluble in DMF[6]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. The following protocol is a synthesized procedure based on established best practices[3][7][8].

3.1. Materials and Equipment

• 5-Chlorooxindole (solid powder)



- Solvent of interest (e.g., water, ethanol)
- Glass vials with screw caps (e.g., 4 mL)
- Analytical balance
- Orbital shaker with temperature control
- Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 μm PTFE)
- Volumetric flasks and pipettes
- HPLC-UV or UV-Vis spectrophotometer for analysis

3.2. Procedure

- Preparation: Add an excess amount of solid 5-Chlorooxindole to a glass vial. An amount
 that is at least 2-3 times the expected solubility is recommended to ensure a saturated
 solution with remaining solid.
- Solvent Addition: Accurately add a known volume of the desired solvent at the test temperature (e.g., 25 °C) to the vial.
- Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the suspension at a constant temperature (e.g., 25 °C) for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached[1]. The time to reach equilibrium should be determined in preliminary experiments.
- Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated solution from the undissolved solid using one of the following methods:
 - Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid.
 - Filtration: Withdraw the supernatant using a syringe and pass it through a chemically-resistant filter (e.g., 0.22 μm) to remove all solid particles. The first few drops of the filtrate should be discarded to avoid adsorption effects[1].



- Sample Preparation for Analysis: Immediately after separation, accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument.
- Quantification: Determine the concentration of 5-Chlorooxindole in the diluted sample using a validated analytical method, such as HPLC-UV.
- Calculation: Calculate the solubility using the measured concentration and the dilution factor.
 The experiment should be performed in triplicate to ensure reproducibility.

Analytical Method: Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a precise method for quantifying the concentration of **5-Chlorooxindole** in the prepared saturated solutions[9][10].

- 4.1. Suggested HPLC Conditions
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm)
- Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid), isocratically or with a gradient. The exact ratio should be optimized for ideal peak shape and retention time.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μL
- Detector: UV at a wavelength of maximum absorbance for 5-Chlorooxindole (to be determined by UV scan).
- Column Temperature: 25 °C

4.2. Procedure

- Standard Preparation: Prepare a stock solution of **5-Chlorooxindole** of known concentration in a suitable solvent (e.g., methanol or acetonitrile).
- Calibration Curve: Create a series of calibration standards by performing serial dilutions of the stock solution.



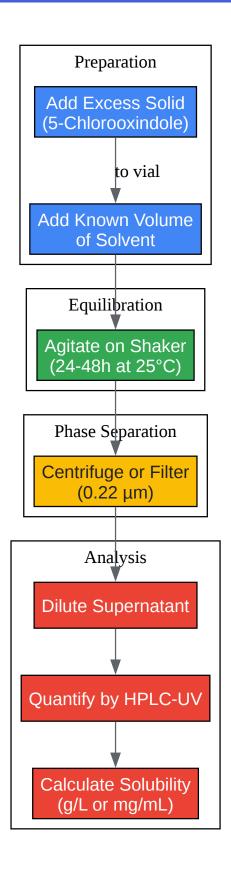
- Analysis: Inject the calibration standards and the diluted samples from the solubility experiment onto the HPLC system.
- Quantification: Plot the peak area from the standards against their known concentrations to generate a linear calibration curve. Use the equation of the line to calculate the concentration of 5-Chlorooxindole in the experimental samples.

Workflows and Logical Relationships

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps of the shake-flask method for determining the equilibrium solubility of **5-Chlorooxindole**.





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Fig 1. Shake-Flask Solubility Determination Workflow.



5.2. Role in Pharmaceutical Synthesis and Quality Control

5-Chlorooxindole is a critical building block in pharmaceutical manufacturing. The diagram below shows its progression from a starting material to its role in the quality control of a final drug product.



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Fig 2. Synthesis and Analysis Pathway Involving **5-Chlorooxindole**.

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